5-Iodo-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1-hexene is an organic compound with the molecular formula C6H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the fifth carbon of a hexene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide to yield this compound . The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to maintain low temperatures during the addition of reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar steps as the laboratory synthesis, scaled up to accommodate larger quantities. Industrial processes would emphasize efficiency, cost-effectiveness, and safety, particularly in handling reagents like methanesulfonyl chloride and sodium iodide .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide or potassium cyanide.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form 5-iodohexane.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation reactions.
Major Products
Substitution: Products like 5-azido-1-hexene or 5-cyano-1-hexene.
Oxidation: Products like 5-iodo-1,2-epoxyhexane or 5-iodo-1,2-hexanediol.
Reduction: 5-iodohexane.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1-hexene is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Iodo-1-hexene involves its reactivity as an alkene and the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable this compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodohexane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
5-Bromo-1-hexene: Similar structure with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it undergoes.
6-Iodo-1-hexene: Similar structure but with the iodine atom on the sixth carbon, which can influence its reactivity and the products formed in reactions.
Uniqueness
5-Iodo-1-hexene is unique due to the combination of the iodine atom and the double bond, which provides a distinct set of reactivity patterns. This makes it particularly useful in synthetic chemistry for the formation of complex molecules through a variety of reaction pathways .
Eigenschaften
CAS-Nummer |
22212-06-2 |
---|---|
Molekularformel |
C6H11I |
Molekulargewicht |
210.06 g/mol |
IUPAC-Name |
5-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
IWMCDWQQCGIAGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.